20-Carboxy-Leukotrien B4

Übersicht

Beschreibung

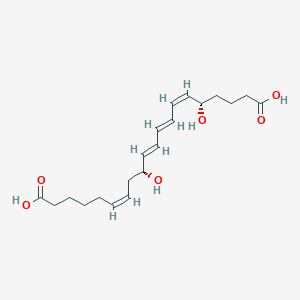

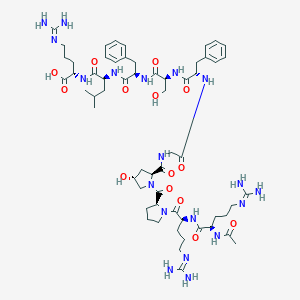

20-Carboxy Leukotriene B4 is a metabolite of Leukotriene B4, a lipid mediator involved in inflammatory responses. This compound binds with high affinity to the BLT1 receptor and plays a role in modulating neutrophil responses, including migration, degranulation, and leukotriene biosynthesis .

Wissenschaftliche Forschungsanwendungen

20-Carboxyleukotrien B4 hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Industrie: Es wird bei der Entwicklung von Pharmazeutika eingesetzt, die auf entzündungshemmende Signalwege abzielen.

5. Wirkmechanismus

20-Carboxyleukotrien B4 übt seine Wirkungen aus, indem es mit hoher Affinität an den BLT1-Rezeptor bindet. Diese Bindung hemmt die durch Leukotrien B4 vermittelten Neutrophilenantworten, einschließlich Migration, Degranulation und Leukotrienbiosynthese. Die Verbindung wirkt als natürlicher Inhibitor von Leukotrien B4 und moduliert so Entzündungsreaktionen .

Ähnliche Verbindungen:

Leukotrien B4: Die Ausgangssubstanz, die an Entzündungsreaktionen beteiligt ist.

20-Hydroxy-Leukotrien B4: Ein Zwischenprodukt im Oxidationsweg von Leukotrien B4.

Einzigartigkeit: 20-Carboxyleukotrien B4 ist einzigartig in seiner Fähigkeit, mit hoher Affinität an den BLT1-Rezeptor zu binden und die durch Leukotrien B4 vermittelten Reaktionen zu hemmen. Dies macht es zu einer wertvollen Verbindung für die Untersuchung und Modulation entzündungshemmender Signalwege .

Wirkmechanismus

Target of Action

The primary target of 20-Carboxy-leukotriene B4 is the BLT1 receptor . This receptor plays a crucial role in mediating the actions of leukotrienes, which are lipid mediators involved in various physiological and pathological processes, including inflammation and immune responses .

Mode of Action

20-Carboxy-leukotriene B4 binds to the BLT1 receptor with high affinity . This binding inhibits the actions mediated by Leukotriene B4 (LTB4), such as neutrophil responses, which include migration, degranulation, and leukotriene biosynthesis .

Biochemical Pathways

The action of 20-Carboxy-leukotriene B4 primarily affects the leukotriene pathway. By binding to the BLT1 receptor, it inhibits the responses mediated by LTB4, which is a potent chemoattractant for leukocytes . This results in the downregulation of neutrophil responses, including migration, degranulation, and leukotriene biosynthesis .

Pharmacokinetics

It is known that 20-carboxy-leukotriene b4 is a metabolite of leukotriene b4 (ltb4), which is rapidly metabolized by leukocytes, notably into 20-oh- and 20-cooh-ltb4 .

Result of Action

The binding of 20-Carboxy-leukotriene B4 to the BLT1 receptor results in the inhibition of LTB4-mediated neutrophil responses . This includes the inhibition of neutrophil migration, degranulation, and leukotriene biosynthesis . These actions play a significant role in modulating immune responses and inflammation.

Biochemische Analyse

Biochemical Properties

20-Carboxy-leukotriene B4 binds to the BLT1 receptor with high affinity . It inhibits LTB4-mediated neutrophil responses, including migration, degranulation, and leukotriene biosynthesis .

Cellular Effects

20-Carboxy-leukotriene B4 has been found to inhibit all of the LTB4-mediated neutrophil responses tested, including migration, degranulation, and leukotriene biosynthesis . It also inhibits the LTB4-mediated migration of human eosinophils .

Molecular Mechanism

The molecular mechanism of 20-Carboxy-leukotriene B4 involves binding to the BLT1 receptor with high affinity . This binding inhibits LTB4-mediated neutrophil responses .

Metabolic Pathways

20-Carboxy-leukotriene B4 is a metabolite of LTB4 in human neutrophils . In human leukocytes, LTB4 is inactivated by the enzyme LTB4 20-hydroxylase . The resulting 20-hydroxy LTB4 is further oxidized to 20-Carboxy-leukotriene B4 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 20-Carboxy Leukotriene B4 is synthesized through the omega-oxidation of Leukotriene B4. This process involves the enzyme Leukotriene B4 20-hydroxylase, which converts Leukotriene B4 to 20-hydroxy Leukotriene B4. The 20-hydroxy Leukotriene B4 is then further oxidized to 20-carboxy Leukotriene B4 .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis typically involves enzymatic reactions under controlled conditions to ensure high purity and yield. The compound is often produced in solution form, such as in ethanol, and stored at low temperatures to maintain stability .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 20-Carboxyleukotrien B4 unterliegt hauptsächlich Oxidationsreaktionen. Die anfängliche Oxidation von Leukotrien B4 zu 20-Hydroxy-Leukotrien B4 und die anschließende Oxidation zu 20-Carboxyleukotrien B4 sind wichtige Schritte in seinem Stoffwechselweg .

Häufige Reagenzien und Bedingungen:

Reagenzien: NADPH, Leukotrien B4 20-Hydroxylase

Bedingungen: Enzymatische Reaktionen finden typischerweise in Gegenwart von NADPH und unter physiologischen Bedingungen statt.

Hauptprodukte: Das Hauptprodukt, das aus der Oxidation von Leukotrien B4 gebildet wird, ist 20-Carboxyleukotrien B4 .

Vergleich Mit ähnlichen Verbindungen

Leukotriene B4: The parent compound, involved in inflammatory responses.

20-Hydroxy Leukotriene B4: An intermediate in the oxidation pathway of Leukotriene B4.

Uniqueness: 20-Carboxy Leukotriene B4 is unique in its ability to bind to the BLT1 receptor with high affinity and inhibit Leukotriene B4-mediated responses. This makes it a valuable compound for studying and modulating inflammatory pathways .

Eigenschaften

IUPAC Name |

(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O6/c21-17(11-6-2-1-3-9-15-19(23)24)12-7-4-5-8-13-18(22)14-10-16-20(25)26/h2,4-8,12-13,17-18,21-22H,1,3,9-11,14-16H2,(H,23,24)(H,25,26)/b5-4+,6-2-,12-7+,13-8-/t17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXWGPVJGNOLNHT-VFLUTPEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCC(=O)O)C/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301313358 | |

| Record name | 20-Carboxyleukotriene B4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 20-Carboxy-leukotriene B4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006059 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

80434-82-8 | |

| Record name | 20-Carboxyleukotriene B4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80434-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 20-Carboxyleukotriene B4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080434828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20-Carboxyleukotriene B4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20-Carboxy-leukotriene� B4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 20-Carboxy-leukotriene B4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006059 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 20-Carboxy-leukotriene B4 produced in the body?

A: 20-Carboxy-leukotriene B4 is a metabolite of leukotriene B4, itself a product of the 5-lipoxygenase pathway involved in arachidonic acid metabolism. Leukotriene B4 undergoes ω-oxidation, primarily in neutrophils, to form 20-hydroxy-leukotriene B4, which is further oxidized to 20-Carboxy-leukotriene B4. []

Q2: What is the significance of studying 20-Carboxy-leukotriene B4 levels in young male smokers?

A: Research indicates that plasma levels of 20-Carboxy-leukotriene B4 are elevated in young male cigarette smokers compared to non-smokers. This elevation suggests a potential link between cigarette smoking, inflammation, and the 5-lipoxygenase pathway. [] Additionally, exposure of human neutrophils to nicotine and cotinine, components of cigarette smoke, resulted in increased production of 20-Carboxy-leukotriene B4, further supporting this connection. []

Q3: Can dietary interventions influence the levels of 20-Carboxy-leukotriene B4?

A: Studies on dairy cows with subclinical mastitis suggest that dietary inulin supplementation can modulate milk metabolite levels, including reducing 20-Carboxy-leukotriene B4. This finding implies a potential role for dietary interventions in influencing the 5-lipoxygenase pathway and inflammatory responses, although further research is needed to confirm these effects in humans. []

Q4: Is 20-Carboxy-leukotriene B4 connected to specific disease states?

A: While not a diagnostic marker itself, researchers observed altered levels of 20-Carboxy-leukotriene B4 in the serum of patients with early-stage non-small cell lung cancer. This finding suggests potential involvement of the 20-Carboxy-leukotriene B4 pathway in the disease process and warrants further investigation. [] Additionally, elevated 20-Carboxy-leukotriene B4 levels are found in the milk of cows with subclinical mastitis, indicating a potential role in inflammatory processes within the mammary gland. []

Q5: How is 20-Carboxy-leukotriene B4 measured in biological samples?

A: Gas chromatography-mass spectrometry (GC-MS) has been successfully used to quantify 20-Carboxy-leukotriene B4 in biological samples. This method involves derivatizing 20-Carboxy-leukotriene B4 to improve its volatility and thermal stability before analysis. Researchers have investigated various derivatization techniques, including methyl ester trimethylsilyl, methyl ester allyldimethylsilyl, and methyl ester tert-butyldimethylsilyl ethers. []

Q6: What are the implications of leukotriene A4 release for 20-Carboxy-leukotriene B4 production?

A: Research suggests that human polymorphonuclear leukocytes (PMNLs) release a significant portion of synthesized leukotriene A4, the precursor to both leukotriene B4 and 20-Carboxy-leukotriene B4. [] This release allows for transcellular metabolism, where neighboring cells can take up leukotriene A4 and convert it to 20-Carboxy-leukotriene B4, contributing to its overall levels within tissues. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R)-5-[(1S,4Ar,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol](/img/structure/B162571.png)

![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B162581.png)

![1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine](/img/structure/B162585.png)

-methanone](/img/structure/B162602.png)